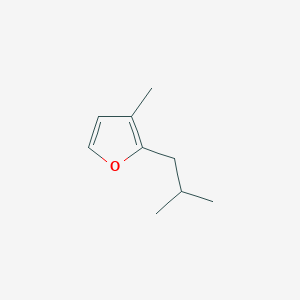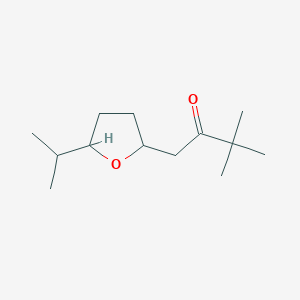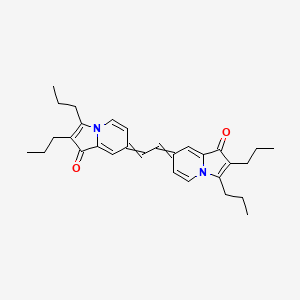
1,2-Dihydro-1,2-dihydroxybenzo(b)fluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydro-1,2-dihydroxybenzo(b)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(b)fluoranthene, an environmental carcinogen. This compound is of interest due to its potential biological activity and its role in the metabolic pathways of PAHs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dihydro-1,2-dihydroxybenzo(b)fluoranthene can be synthesized from benzo(b)fluoranthene through enzymatic or chemical oxidation processes. The principal dihydrodiol metabolite formed under these conditions is trans-11,12-dihydro-11,12-dihydroxybenzo(b)fluoranthene .
Industrial Production Methods: There is limited information on the industrial production methods of this compound, as it is primarily studied in a research context rather than produced on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dihydro-1,2-dihydroxybenzo(b)fluoranthene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can occur with reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions include various hydroxylated and dihydrodiol derivatives of benzo(b)fluoranthene .
Wissenschaftliche Forschungsanwendungen
1,2-Dihydro-1,2-dihydroxybenzo(b)fluoranthene is used in scientific research to study the metabolic pathways of PAHs and their biological effects. It is also used to investigate the mutagenicity and carcinogenicity of PAH metabolites .
Wirkmechanismus
The mechanism of action of 1,2-Dihydro-1,2-dihydroxybenzo(b)fluoranthene involves its interaction with cellular enzymes and DNA. It can form DNA adducts, leading to mutations and potentially contributing to carcinogenesis. The molecular targets include various enzymes involved in the metabolism of PAHs .
Vergleich Mit ähnlichen Verbindungen
- 11,12-Dihydro-11,12-dihydroxybenzo(b)fluoranthene
- 5-Hydroxybenzo(b)fluoranthene
- 6-Hydroxybenzo(b)fluoranthene
Comparison: 1,2-Dihydro-1,2-dihydroxybenzo(b)fluoranthene is unique due to its specific dihydrodiol structure, which influences its reactivity and biological activity. Compared to other hydroxylated derivatives, it has distinct metabolic pathways and potential effects on DNA .
Eigenschaften
CAS-Nummer |
81824-12-6 |
|---|---|
Molekularformel |
C20H14O2 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaene-10,11-diol |
InChI |
InChI=1S/C20H14O2/c21-17-10-16-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)19(18(15)16)20(17)22/h1-10,17,20-22H |
InChI-Schlüssel |
CDGJJJOQUUUKNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5=CC(C(C2=C53)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14410214.png)



![Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14410249.png)





![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)
